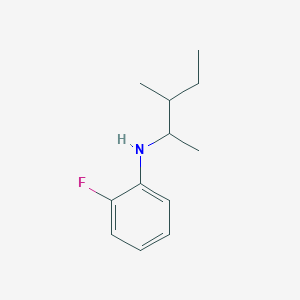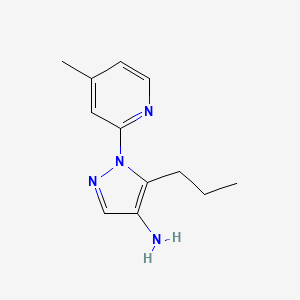
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a cyanomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group into other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use in the development of drugs for treating various diseases.
Industry: In industrial applications, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares the cyanomethyl group but differs in the presence of a benzothiophene ring instead of a benzene ring.
N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound features a cyanomethyl group attached to an oxadiazole ring, highlighting the diversity of structures that can incorporate the cyanomethyl group.
Uniqueness
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is unique due to its combination of a cyanomethyl group and a sulfonamide group attached to a benzene ring. This structural arrangement imparts specific reactivity and stability, making it distinct from other compounds with similar functional groups.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-3-8(7-9)5-6-10/h2-4,7,11H,5H2,1H3 |
InChI Key |
INBVYAVUURUFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13259097.png)

![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13259100.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)

![tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B13259116.png)

![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13259140.png)

